molecular formula C14H10Cl2INO B4200447 N-(2,4-dichlorobenzyl)-4-iodobenzamide

N-(2,4-dichlorobenzyl)-4-iodobenzamide

Cat. No. B4200447
M. Wt: 406.0 g/mol
InChI Key: JXCOIYGYROTANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-4-iodobenzamide, also known as IodoBenzamidoxime (IBO), is a chemical compound that has been widely used in scientific research. IBO is a potent inhibitor of the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in the metabolism of many toxic substances.

Mechanism of Action

IBO acts as a competitive inhibitor of CYP2E1. It binds to the active site of the enzyme, preventing other substrates from binding and being metabolized. This results in a decrease in the production of toxic metabolites and a reduction in the damage caused by these substances.
Biochemical and Physiological Effects:
IBO has been shown to have a number of biochemical and physiological effects. In animal studies, IBO has been shown to reduce the toxicity of acetaminophen, ethanol, and carbon tetrachloride. IBO has also been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are both involved in the development of liver damage.

Advantages and Limitations for Lab Experiments

One advantage of using IBO in lab experiments is its specificity for CYP2E1. This allows researchers to study the effects of inhibiting this enzyme without affecting other metabolic pathways. However, one limitation of using IBO is its relatively low potency compared to other CYP2E1 inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experiments.

Future Directions

There are a number of future directions for research involving IBO. One area of interest is the development of more potent and selective CYP2E1 inhibitors. This could lead to the development of new treatments for diseases such as alcoholic liver disease and acetaminophen overdose. Another area of interest is the study of the effects of IBO on other metabolic pathways. This could provide insight into the role of CYP2E1 in other physiological processes and diseases.

Scientific Research Applications

IBO has been widely used in scientific research due to its ability to inhibit CYP2E1. This enzyme is involved in the metabolism of many toxic substances, including ethanol, acetaminophen, and carbon tetrachloride. By inhibiting CYP2E1, IBO can prevent the formation of toxic metabolites and reduce the damage caused by these substances.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INO/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(17)6-3-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOIYGYROTANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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